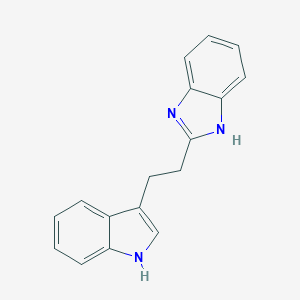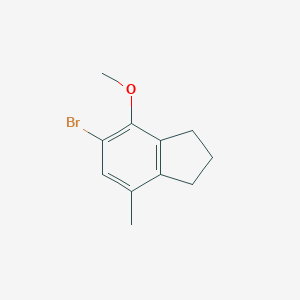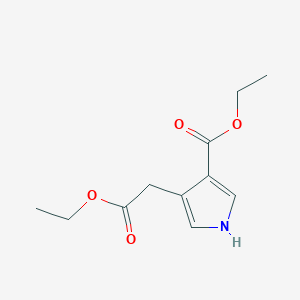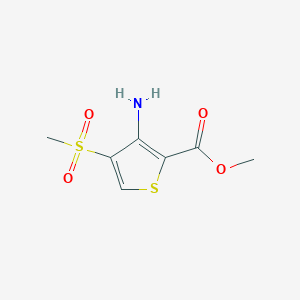
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride, also known as FDPF, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrazole derivative and has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride involves the covalent modification of the active site of enzymes. 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride reacts with the nucleophilic residues in the active site of enzymes, such as serine, to form a covalent bond. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has been found to have anti-inflammatory, analgesic, and antitumor properties. 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has also been found to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride in lab experiments is its potency as an enzyme inhibitor. 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has been found to be a very potent inhibitor of several enzymes, allowing researchers to study the role of these enzymes in various biological processes. However, one limitation of using 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride is its potential toxicity. 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride. One area of research is the development of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride analogs with improved potency and selectivity for specific enzymes. Another area of research is the study of the potential use of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride as a treatment for Alzheimer's disease and other neurological disorders. Additionally, 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride may have potential as a tool for studying the role of enzymes in cancer and other diseases.
合成方法
The synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has been described in several research papers. One common method involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrogen fluoride to give 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride. Another method involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with phosphorus pentachloride to form the corresponding acid chloride, which is then reacted with hydrogen fluoride to give 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride.
科学研究应用
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has been used extensively in scientific research as a tool to study various biological processes. One of the main areas of research has been the study of the mechanism of action of enzymes and other proteins. 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition allows researchers to study the role of these enzymes in various biological processes.
属性
CAS 编号 |
191614-02-5 |
|---|---|
产品名称 |
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride |
分子式 |
C6H6F2N2O |
分子量 |
160.12 g/mol |
IUPAC 名称 |
5-fluoro-1,3-dimethylpyrazole-4-carbonyl fluoride |
InChI |
InChI=1S/C6H6F2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3 |
InChI 键 |
FSLWXANTEMFPRQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C(=O)F)F)C |
规范 SMILES |
CC1=NN(C(=C1C(=O)F)F)C |
其他 CAS 编号 |
191614-02-5 |
Pictograms |
Corrosive; Acute Toxic |
同义词 |
1H-Pyrazole-4-carbonyl fluoride, 5-fluoro-1,3-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



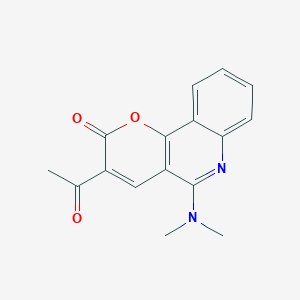

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)
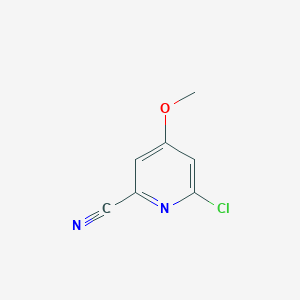
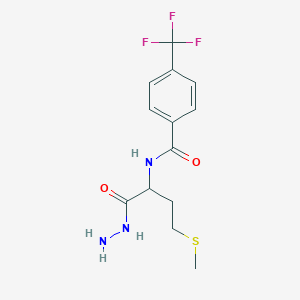

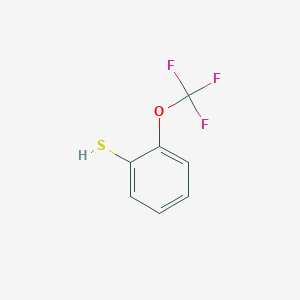
![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)
